molecular formula C25H34N2O2 B11563360 4-(decanoylamino)-N-(2,4-dimethylphenyl)benzamide

4-(decanoylamino)-N-(2,4-dimethylphenyl)benzamide

Cat. No.: B11563360
M. Wt: 394.5 g/mol
InChI Key: LACIDLORPAMJQN-UHFFFAOYSA-N
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Description

4-(Decanoylamino)-N-(2,4-dimethylphenyl)benzamide is an organic compound that belongs to the class of benzamides. This compound is characterized by the presence of a benzamide core substituted with a decanoylamino group and a 2,4-dimethylphenyl group. Benzamides are known for their diverse applications in medicinal chemistry, particularly as potential therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(decanoylamino)-N-(2,4-dimethylphenyl)benzamide typically involves the following steps:

    Acylation Reaction: The starting material, 4-aminobenzamide, undergoes acylation with decanoyl chloride in the presence of a base such as pyridine or triethylamine. This reaction forms the intermediate 4-(decanoylamino)benzamide.

    Substitution Reaction: The intermediate is then subjected to a substitution reaction with 2,4-dimethylphenyl isocyanate. This step is usually carried out in an organic solvent like dichloromethane or toluene under reflux conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

4-(Decanoylamino)-N-(2,4-dimethylphenyl)benzamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the benzamide core, where nucleophiles like hydroxide ions or amines replace the existing substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous or alcoholic medium.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Amines or alcohols.

    Substitution: Hydroxylated or aminated derivatives.

Scientific Research Applications

4-(Decanoylamino)-N-(2,4-dimethylphenyl)benzamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(decanoylamino)-N-(2,4-dimethylphenyl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular pathways and targets are still under investigation.

Comparison with Similar Compounds

Similar Compounds

  • 4-(Hexanoylamino)-N-(2,4-dimethylphenyl)benzamide
  • 4-(Octanoylamino)-N-(2,4-dimethylphenyl)benzamide
  • 4-(Dodecanoylamino)-N-(2,4-dimethylphenyl)benzamide

Uniqueness

4-(Decanoylamino)-N-(2,4-dimethylphenyl)benzamide is unique due to its specific substitution pattern and chain length

Properties

Molecular Formula

C25H34N2O2

Molecular Weight

394.5 g/mol

IUPAC Name

4-(decanoylamino)-N-(2,4-dimethylphenyl)benzamide

InChI

InChI=1S/C25H34N2O2/c1-4-5-6-7-8-9-10-11-24(28)26-22-15-13-21(14-16-22)25(29)27-23-17-12-19(2)18-20(23)3/h12-18H,4-11H2,1-3H3,(H,26,28)(H,27,29)

InChI Key

LACIDLORPAMJQN-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCC(=O)NC1=CC=C(C=C1)C(=O)NC2=C(C=C(C=C2)C)C

Origin of Product

United States

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